(R)-Flumequine

Übersicht

Beschreibung

®-Flumequine is a synthetic antibacterial agent belonging to the quinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals, particularly in aquaculture. The compound exhibits broad-spectrum activity against Gram-negative bacteria by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Flumequine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-ketoester under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Resolution of Enantiomers: The racemic mixture of flumequine is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods: Industrial production of ®-Flumequine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and fluorination reactions efficiently.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain high-purity ®-Flumequine.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Flumequine undergoes various chemical reactions, including:

Oxidation: Oxidation of ®-Flumequine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives of ®-Flumequine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products Formed:

Oxidation: Quinolone N-oxides.

Reduction: Reduced quinolone derivatives.

Substitution: Substituted quinolone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

®-Flumequine has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and mechanisms of quinolone antibiotics.

Biology: Investigated for its antibacterial activity and mechanisms of resistance in bacterial strains.

Medicine: Explored for potential use in treating bacterial infections in humans, although primarily used in veterinary medicine.

Industry: Utilized in aquaculture to control bacterial infections in fish and other aquatic animals.

Wirkmechanismus

®-Flumequine exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. The inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase, which are involved in the ATP-dependent breakage and rejoining of DNA strands.

Vergleich Mit ähnlichen Verbindungen

Norfloxacin: Another quinolone antibiotic with a similar mechanism of action but different spectrum of activity.

Ciprofloxacin: A widely used fluoroquinolone with broader antibacterial activity compared to ®-Flumequine.

Enrofloxacin: A veterinary fluoroquinolone with applications similar to ®-Flumequine.

Uniqueness: ®-Flumequine is unique in its specific use in veterinary medicine, particularly in aquaculture. Its enantiomeric purity and specific activity against certain Gram-negative bacteria make it a valuable tool in controlling bacterial infections in animals.

Biologische Aktivität

(R)-Flumequine is a chiral fluoroquinolone antibiotic that has garnered attention for its biological activity, particularly its antibacterial properties. This article delves into the mechanisms of action, pharmacokinetics, and various studies that illustrate the compound's efficacy against different pathogens.

This compound primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in cell death. The compound has shown significant activity against a range of Gram-negative bacteria, including Escherichia coli and Aeromonas salmonicida .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution in various tissues. Studies have demonstrated that after administration, the highest concentrations are typically found in the kidneys, followed by the liver and muscle tissues. The elimination half-life varies depending on the route of administration and species studied, with significant residual concentrations persisting even after treatment cessation .

Table 1: Concentration of this compound in Tissues Post-Administration

| Tissue | Concentration (mg/kg) | Time Post-Dose (h) |

|---|---|---|

| Kidney | 0.82 - 2.77 | 24 |

| Liver | 0.7 - 1.47 | 24 |

| Muscle | 0.18 - 0.43 | 24 |

| Fat | 0.15 - 1.04 | 24 |

Antibacterial Efficacy

Numerous studies have assessed the antibacterial efficacy of this compound against various pathogens:

- In vitro Studies : A study evaluating minimal inhibitory concentrations (MICs) found that this compound inhibited 88% of Gram-negative clinical isolates at concentrations of ≤6.2 µg/ml . This highlights its potency compared to other antibiotics.

- In vivo Studies : Research on murine models indicated that this compound was effective in preventing the development of pyelonephritis caused by Proteus vulgaris, demonstrating its potential for treating urinary tract infections .

Case Studies

- Aquaculture Applications : In aquaculture, this compound has been used to control bacterial infections in fish farms, particularly against Aeromonas species. Its application has been associated with improved health outcomes in livestock .

- Residue Concerns : While effective, there are concerns regarding antibiotic residues in food products from treated animals. Studies have shown that flumequine residues can persist in animal tissues post-treatment, leading to calls for careful monitoring .

Comparative Studies with Metal Complexes

Recent research has explored metal complexes of flumequine, such as cobalt and copper derivatives, which exhibit enhanced antibacterial and antiproliferative activities compared to free flumequine . These complexes have shown promise against various microorganisms and cancer cell lines, suggesting a potential avenue for developing more effective therapeutic agents.

Table 2: Antiproliferative Activity of Flumequine Metal Complexes

| Metal Complex | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Co(II)-flumequine | 58.2 | HepG2 |

| Cu(II)-flumequine | 199 | MCF-7 |

Eigenschaften

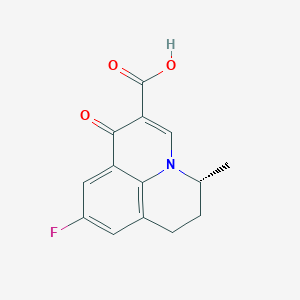

IUPAC Name |

(12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215178-95-3 | |

| Record name | Flumequine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215178953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ67033LRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental impact of using (R)-Flumequine in aquaculture?

A1: Research suggests that this compound used in aquaculture can enter the surrounding aquatic environment. A study investigating Italian aquafarms along the Nera River found a strong positive correlation between this compound consumption in the farms and its detection in nearby surface water samples. [] This indicates that aquaculture practices can contribute to the presence of antibiotic residues in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.